{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate
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Overview
Description
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound under basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves esterification to attach the methylbenzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as copper or palladium may be used to facilitate the cyclization and substitution reactions. Reaction conditions are optimized to ensure high efficiency and scalability, often involving temperatures ranging from 50°C to 150°C and pressures up to 10 atmospheres.
Chemical Reactions Analysis
Types of Reactions
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxadiazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methylbenzoate moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl benzoate
- {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chlorobenzoate
- {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate
Uniqueness
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-methylbenzoate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. The combination of the oxadiazole ring and the methylbenzoate moiety provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C18H13F3N2O3 |
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Molecular Weight |
362.3 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C18H13F3N2O3/c1-11-5-7-12(8-6-11)17(24)25-10-15-22-16(23-26-15)13-3-2-4-14(9-13)18(19,20)21/h2-9H,10H2,1H3 |
InChI Key |
OWQWUFUNPANNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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